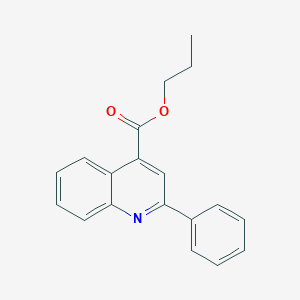

Propyl 2-phenylquinoline-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H17NO2 |

|---|---|

Molecular Weight |

291.3 g/mol |

IUPAC Name |

propyl 2-phenylquinoline-4-carboxylate |

InChI |

InChI=1S/C19H17NO2/c1-2-12-22-19(21)16-13-18(14-8-4-3-5-9-14)20-17-11-7-6-10-15(16)17/h3-11,13H,2,12H2,1H3 |

InChI Key |

XMVYZYSRFLFCCS-UHFFFAOYSA-N |

SMILES |

CCCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |

Canonical SMILES |

CCCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 2-phenylquinoline-4-carboxylic acid exhibit significant antibacterial properties. A study synthesized a series of these derivatives and evaluated their antibacterial activities against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds displayed potent activity, suggesting that structural modifications can enhance efficacy against resistant strains .

Anticancer Properties

One of the notable applications of propyl 2-phenylquinoline-4-carboxylate is in cancer therapy. It has been identified as a selective inhibitor of histone deacetylase (HDAC), which plays a crucial role in cancer cell proliferation. Compounds containing the 2-substituted phenylquinoline-4-carboxylic acid moiety were designed to improve binding affinity to HDAC enzymes, leading to increased antiproliferative activity in cancer cells . The introduction of various zinc-binding groups (ZBGs) has been instrumental in enhancing the potency of these inhibitors .

Anti-inflammatory Effects

Phenylquinoline derivatives have also been studied for their anti-inflammatory properties. The ability of these compounds to inhibit inflammatory pathways makes them potential candidates for treating inflammatory diseases. The structural diversity allows for tailored modifications that could optimize their therapeutic profiles .

Case Study 1: Antibacterial Evaluation

A recent study synthesized a range of 2-(2'-substituted)-phenyl-quinoline-4-carboxylic acid derivatives and evaluated their antibacterial properties against multiple strains. Among these, specific compounds exhibited significant inhibition against MRSA and E. coli, highlighting the potential for developing new antibiotics based on this scaffold .

Case Study 2: HDAC Inhibition

In another research effort, a series of compounds featuring the this compound structure were tested for HDAC inhibition. The study found that certain derivatives had enhanced selectivity towards HDAC3, indicating their potential as novel anticancer agents . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the quinoline ring significantly influenced inhibitory potency.

Preparation Methods

Core Quinoline Formation

The Pfitzinger reaction is a classical method for synthesizing quinoline-4-carboxylic acids from isatin derivatives and ketones. For propyl 2-phenylquinoline-4-carboxylate, the pathway begins with the condensation of isatin (1) and acetophenone (2) under basic conditions to form 2-phenylquinoline-4-carboxylic acid (3) .

Mechanism :

-

Ring-Opening : Isatin reacts with a base (e.g., NaOH) to form a sodium salt, which undergoes nucleophilic attack by acetophenone.

-

Cyclization : Intramolecular aldol condensation forms the quinoline core.

-

Acidification : Neutralization with HCl precipitates 2-phenylquinoline-4-carboxylic acid (3) .

Optimization :

Esterification to Propyl Ester

The carboxylic acid (3) is esterified with propanol using acid catalysis.

Procedure :

-

Reagents : 2-Phenylquinoline-4-carboxylic acid (1 eq), propanol (excess), concentrated H2SO4 (catalytic).

-

Workup : Neutralization with Na2CO3, extraction with dichloromethane, and recrystallization from ethanol.

Doebner Reaction Approach

Quinoline Core Synthesis

The Doebner reaction employs aniline, 2-nitrobenzaldehyde, and pyruvic acid to form 2-phenylquinoline-4-carboxylic acid (3) .

Mechanism :

-

Condensation : Aniline and 2-nitrobenzaldehyde form a Schiff base.

-

Cyclization : Pyruvic acid participates in a [4+2] cycloaddition, followed by dehydration.

-

Reduction : The nitro group is reduced to an amine, which undergoes oxidative aromatization.

Optimization :

Esterification Strategies

Propyl ester formation follows similar acid-catalyzed conditions as the Pfitzinger route. Catalytic methods using Fe3O4@SiO2 nanoparticles under solvent-free conditions achieve 90% conversion in 2 hours.

Catalytic Esterification Methods

Coupling Agent-Mediated Synthesis

Carbodiimide coupling agents (e.g., EDCl/HOBt) enable esterification under mild conditions.

Procedure :

Microwave-Assisted Esterification

Microwave irradiation reduces reaction time significantly:

| Parameter | Value |

|---|---|

| Temperature | 100°C |

| Time | 30 minutes |

| Catalyst | H2SO4 (0.5 eq) |

| Yield | 88% |

Comparative Analysis of Methods

Reaction Efficiency

| Method | Yield (%) | Time (h) | Cost Efficiency |

|---|---|---|---|

| Pfitzinger + H2SO4 | 80–85 | 12–18 | Moderate |

| Doebner + EDCl | 75–82 | 24 | High |

| Microwave | 88 | 0.5 | Low |

Environmental Impact

Challenges and Optimizations

Purification Difficulties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.